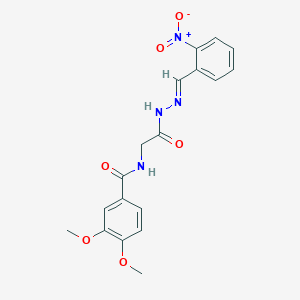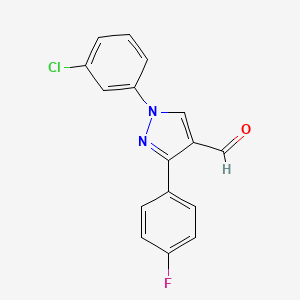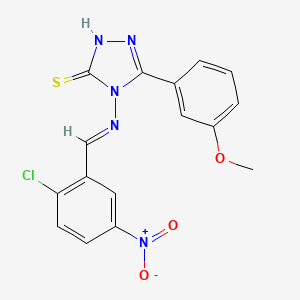
3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Clorofenil)-5-((2-metilbencil)tio)-4H-1,2,4-triazol-4-amina es un compuesto químico que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en la química medicinal.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-(3-Clorofenil)-5-((2-metilbencil)tio)-4H-1,2,4-triazol-4-amina típicamente implica la reacción de 3-clorofenilhidrazina con disulfuro de carbono e hidróxido de potasio para formar el dithiocarbazato correspondiente. Este intermedio luego se hace reaccionar con cloruro de 2-metilbencilo en condiciones básicas para producir el derivado de triazol deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y procesos de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3-Clorofenil)-5-((2-metilbencil)tio)-4H-1,2,4-triazol-4-amina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en una amina.
Sustitución: El átomo de cloro en el anillo de fenilo puede ser sustituido por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio o terc-butóxido de potasio.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(3-Clorofenil)-5-((2-metilbencil)tio)-4H-1,2,4-triazol-4-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano o antifúngico.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Clorofenil)-5-((2-metilbencil)tio)-4H-1,2,4-triazol-4-amina involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías y objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
3-(3-Clorofenil)-4H-1,2,4-triazol-4-amina: Carece de los grupos tio y 2-metilbencilo.
5-((2-Metilbencil)tio)-4H-1,2,4-triazol-4-amina: Carece del grupo 3-clorofenil.
Unicidad
3-(3-Clorofenil)-5-((2-metilbencil)tio)-4H-1,2,4-triazol-4-amina es único debido a la presencia de ambos grupos, 3-clorofenil y 2-metilbenciltio, que pueden contribuir a sus propiedades biológicas y químicas distintas.
Propiedades
Número CAS |
577791-08-3 |
|---|---|
Fórmula molecular |
C16H15ClN4S |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4S/c1-11-5-2-3-6-13(11)10-22-16-20-19-15(21(16)18)12-7-4-8-14(17)9-12/h2-9H,10,18H2,1H3 |
Clave InChI |
PFRDISMPHJUYQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014534.png)
![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)
![ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate](/img/structure/B12014540.png)

![6-(4-bromophenyl)-2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12014546.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12014547.png)


![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014605.png)
